molecular formula C21H30O6 B6037623 diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate

diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate

Cat. No. B6037623
M. Wt: 378.5 g/mol
InChI Key: ZUTDRKXMDFQNDH-UHFFFAOYSA-N
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Description

Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEMAM and is a malonic ester derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that this compound acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is its potential to be used as a therapeutic agent in various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate. One of the directions is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer and neurological disorders. Another direction is to study the mechanism of action of this compound in more detail to understand its effects on different biological pathways. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and solubility.
Conclusion:
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to the use of this compound in certain experimental setups, its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate can be synthesized using various methods. One of the most common methods is the reaction of malonic ester with allyl bromide, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)anisole. The final product is obtained by the reaction of the intermediate product with diethyl malonate. The yield of this method is about 50%.

Scientific Research Applications

Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

diethyl 2-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-5-8-17-15-16(4)9-10-19(17)27-14-13-24-12-11-18(20(22)25-6-2)21(23)26-7-3/h5,9-10,15,18H,1,6-8,11-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDRKXMDFQNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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